N-(4-bromophenyl)-4-fluoro-3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)benzamide
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Overview
Description
N-(4-bromophenyl)-4-fluoro-3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C23H20BrF2N3O3S and its molecular weight is 536.39. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
- N-(4-bromophenyl)-4-fluoro-3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)benzamide, and related compounds have been synthesized and evaluated for various biological activities. For instance, compounds involving 4-fluorophenyl substituted urea have shown potent antimicrobial activities (Reddy et al., 2013).
Chemical Synthesis
- The synthesis processes of related compounds involve complex chemical reactions. For example, the synthesis of flunarizine, a drug with a similar structure, uses 1-[bis(4-fluorophenyl)methyl]piperazine as a key intermediate (Shakhmaev et al., 2016).
Structural Analysis
- Advanced techniques like crystal structure studies and Hirshfeld surface analysis have been employed to understand the molecular structure of related piperazine derivatives. These analyses provide insights into the reactive sites and intermolecular contacts of the molecules (Kumara et al., 2017).
Antiviral and Antimicrobial Potentials
- Certain derivatives have shown promising antiviral activities against viruses like Tobacco mosaic virus (TMV) and significant antimicrobial activities against various strains (Reddy et al., 2013).
Glycine Transporter-1 Inhibitors
- Some benzamide inhibitors related to this compound have been explored for their potential in inhibiting Glycine Transporter-1, with promising in vitro and in vivo results (Cioffi et al., 2016).
Inhibitors of HIV-1 Attachment
- Derivatives of this compound have been characterized as potent inhibitors of HIV-1 attachment, interfering with the interaction of viral gp120 with host cell receptors (Wang et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4-bromophenyl)-4-fluoro-3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrF2N3O3S/c24-17-2-6-19(7-3-17)27-23(30)16-1-10-21(26)22(15-16)33(31,32)29-13-11-28(12-14-29)20-8-4-18(25)5-9-20/h1-10,15H,11-14H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMABZJROTZUNQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=C(C=CC(=C3)C(=O)NC4=CC=C(C=C4)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrF2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.